molecular formula C10H18ClNO4 B1386649 4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride CAS No. 1172951-56-2

4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride

Cat. No. B1386649
M. Wt: 251.71 g/mol
InChI Key: NFOYCWYWBRBFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride” is not available .


Chemical Reactions Analysis

The chemical reactions involving morpholinyl compounds can vary widely depending on the other functional groups present in the molecule. Without specific information about “4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride”, it’s difficult to predict its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties are not documented for "4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride" .

Scientific Research Applications

    4-Hydroxy-2-quinolones

    • Scientific Field: Pharmaceutical and Biological Research .
    • Application Summary: 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
    • Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives is focused on, along with their utility in the synthesis of fused ring systems .
    • Results or Outcomes: The structure of 1B is the most common form among the different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .

    Morpholin-4-yl Acetic Acid

    • Scientific Field: Organic Chemistry .
    • Application Summary: Morpholin-4-yl Acetic Acid was used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The outcomes of the photoreaction were not detailed in the source .

    α-Bromo-β-(morpholin-4-yl)propionates

    • Scientific Field: Organic Chemistry .
    • Application Summary: α-Bromo-β-(morpholin-4-yl)propionates are used in organic synthesis .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The outcomes of the synthesis were not detailed in the source .

    Synthesis of Morpholines

    • Scientific Field: Organic Chemistry .
    • Application Summary: The morpholine (1,4-oxazinane) motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
    • Methods of Application: The synthesis of substituted morpholines is developed by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
    • Results or Outcomes: Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

    4-Hydroxy-2-quinolones

    • Scientific Field: Pharmaceutical and Biological Research .
    • Application Summary: 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
    • Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives is focused on, along with their utility in the synthesis of fused ring systems .
    • Results or Outcomes: The structure of 1B is the most common form among the different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .
  • Synthesis of α-Bromo-β-(morpholin-4-yl)propionates
    • Scientific Field: Organic Chemistry .
    • Application Summary: A convenient one-pot synthesis of α-bromoacrylic acid esters followed by their conversion into α-bromo-substituted β-amino acid esters .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The outcomes of the synthesis were not detailed in the source .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information about “4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride”, it’s difficult to provide accurate safety and hazard information .

Future Directions

The future directions for research on a specific compound depend on its potential applications in fields such as medicine, materials science, or environmental science. Without more information about “4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride”, it’s difficult to predict potential future directions .

properties

IUPAC Name

ethyl 4-morpholin-4-yl-3-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-2-15-10(13)7-9(12)8-11-3-5-14-6-4-11;/h2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOYCWYWBRBFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CN1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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